Methyl(pent-4-en-1-yl)amine hydrochloride
Description
Contextual Significance of Unsaturated Amines in Chemical Synthesis
Unsaturated amines are a pivotal class of organic compounds that serve as versatile intermediates in a myriad of synthetic transformations. Their value lies in the presence of two highly reactive functional groups: the nucleophilic amine and the electrophilic carbon-carbon double bond. This duality allows for a wide range of chemical manipulations, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, and natural products.
One of the most powerful applications of unsaturated amines is in intramolecular cyclization reactions, particularly hydroamination. wikipedia.orgresearchgate.net This process involves the addition of the N-H bond of the amine across the alkene, providing a direct and atom-economical route to nitrogen-containing heterocyclic compounds such as pyrrolidines and piperidines. researchgate.net These saturated aza-heterocycles are prevalent structural motifs in a vast number of biologically active molecules and approved drugs. The reaction can be catalyzed by a variety of metals, including early transition metals, lanthanides, and actinides, as well as through base-mediated methods. researchgate.netlibretexts.orgacs.org The efficiency and stereoselectivity of these cyclizations are often influenced by the nature of the catalyst and the substitution pattern of the unsaturated amine. researchgate.net
Furthermore, the alkene moiety in unsaturated amines can participate in a host of other important chemical reactions, including:
Heck reactions: for the formation of carbon-carbon bonds.
Metathesis reactions: enabling the synthesis of cyclic enamides. organic-chemistry.org
Annulation reactions: to construct complex ring systems like 1,2,3,4-tetrahydropyridines. researchgate.netacs.org
Radical additions: where the double bond can react with various radical species. nih.gov
The amine group, being a nucleophile and a base, can be readily derivatized through acylation, alkylation, and arylation to introduce further molecular diversity. The strategic placement of both the amine and the alkene within a single molecule, as seen in Methyl(pent-4-en-1-yl)amine, allows for sequential or tandem reactions to build molecular complexity efficiently.
Overview of the Research Landscape for Methyl(pent-4-en-1-yl)amine Hydrochloride
Direct and detailed research focusing specifically on this compound is limited in publicly accessible scientific literature. Its presence is noted primarily in the catalogs of chemical suppliers, where it is offered as a research chemical or a building block for synthesis. biosynth.com The availability of this compound from commercial sources suggests its utility as a starting material or intermediate in synthetic campaigns, likely within industrial or academic drug discovery programs where specific, novel scaffolds are required.
While dedicated studies on this particular hydrochloride salt are scarce, the research landscape can be inferred from the extensive studies on analogous unsaturated amines and the general principles of using amine hydrochloride salts. The free base, Methyl(pent-4-en-1-yl)amine, is documented in chemical databases like PubChem, which indicates its recognition as a distinct chemical entity. nih.gov The hydrochloride form offers practical advantages over the free amine, such as improved stability, higher melting point (often crystalline solids instead of liquids), and enhanced solubility in protic solvents, which can be beneficial for certain reaction conditions and for purification processes.
The research applications of this compound would logically fall into areas where the pent-4-en-1-amine scaffold is desired. For instance, its structure is suitable for intramolecular hydroamination to form N-methyl-2-methylpiperidine, a substituted piperidine (B6355638) ring system. The piperidine motif is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals. Therefore, it is plausible that this compound is used as a precursor in the synthesis of proprietary compounds within the pharmaceutical and agrochemical industries, where the results are not always published in peer-reviewed journals but may be found in patent literature. A search of patents related to the free amine's chemical structure reveals its inclusion in various chemical libraries and synthetic methodologies, further supporting its role as a versatile building block. nih.gov
Structural Features and Chemical Modalities of the Compound
The chemical structure of this compound combines several key features that dictate its reactivity and potential applications. As the hydrochloride salt, the nitrogen atom is protonated, forming a methyl(pent-4-en-1-yl)ammonium cation with a chloride counter-ion. This salt is typically a solid, which simplifies handling and weighing compared to the often volatile and liquid free amine.
The core structure consists of a five-carbon chain with a terminal double bond between C4 and C5, and a secondary amine in which the nitrogen is bonded to a methyl group and to C1 of the pentenyl chain. This arrangement allows for specific chemical transformations:
The Secondary Amine: The N-methyl group makes it a secondary amine. After deprotonation to the free amine, the nitrogen atom acts as a nucleophile. It can be alkylated, acylated, or used in transition metal-catalyzed cross-coupling reactions. The presence of a single N-H bond in the free amine is crucial for reactions like hydroamination.
The Terminal Alkene: The vinyl group (CH=CH2) at the end of the carbon chain is a versatile functional group for a variety of addition and coupling reactions. Its unhindered nature makes it particularly susceptible to electrophilic attack and an excellent substrate for catalytic processes.
The Pentylene Chain: The flexible five-carbon linker between the amine and the alkene is of an ideal length to facilitate intramolecular reactions, such as cyclization to form a six-membered piperidine ring.
Below is a table summarizing the key chemical identifiers and properties of the parent compound, Methyl(pent-4-en-1-yl)amine.
| Property | Value |
| Molecular Formula | C6H13N |
| IUPAC Name | N-methylpent-4-en-1-amine |
| CAS Number | 5831-72-1 |
| Molecular Weight | 99.17 g/mol |
| SMILES | CNCCCC=C |
| InChIKey | SQULHOYRZBAPJF-UHFFFAOYSA-N |
Data sourced from PubChem CID 541660. nih.gov
For the hydrochloride salt, the molecular formula would be C6H14ClN, and the molecular weight would be correspondingly higher due to the addition of HCl.
Direct Synthesis Pathways
Reductive Amination Protocols for N-Methyl Secondary Amines
Reductive amination is a cornerstone of amine synthesis, providing a powerful method for the formation of carbon-nitrogen bonds. unimi.itmasterorganicchemistry.com This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. unimi.it For the synthesis of Methyl(pent-4-en-1-yl)amine, this would involve the reaction of 4-pentenal with methylamine.
The reaction proceeds by the nucleophilic attack of methylamine on the carbonyl carbon of 4-pentenal, forming a hemiaminal intermediate. Subsequent dehydration yields the corresponding N-methylimine, which is then reduced to the final secondary amine product. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and cost-effective choice. ias.ac.inresearchgate.net The reaction is typically carried out in a suitable solvent, such as methanol or acetonitrile, and can be facilitated by the use of a catalyst to promote imine formation. researchgate.netscispace.com The final step involves the treatment with hydrochloric acid to afford the desired hydrochloride salt.
Interactive Data Table: Reagents for Reductive Amination
| Role | Compound | Formula |
| Carbonyl Precursor | 4-Pentenal | C₅H₈O |
| Amine Source | Methylamine | CH₅N |
| Reducing Agent | Sodium Borohydride | NaBH₄ |
| Acid for Salt Formation | Hydrochloric Acid | HCl |
Derivatization from Parent Unsaturated Hydrocarbons
The synthesis of Methyl(pent-4-en-1-yl)amine can also be envisioned starting from a simple unsaturated hydrocarbon such as 1-pentene. This approach necessitates the introduction of the required functional groups through a series of chemical transformations. A plausible route would involve an anti-Markovnikov hydroamination of the terminal alkene, though direct methods for this transformation on unactivated alkenes can be challenging.
A more practical multi-step approach would involve the hydroboration-oxidation of 1-pentene to yield pentan-1-ol. The resulting primary alcohol can then be oxidized to 4-pentenal, which can subsequently be subjected to the reductive amination protocol as described in the previous section. This strategy, while longer, relies on well-established and high-yielding reactions.
Multi-Step Linear and Convergent Synthetic Routes
Beyond one-pot reactions, both linear and convergent multi-step syntheses can be designed to produce this compound.
A linear synthesis would involve the sequential modification of a starting material. For example, starting from 5-bromo-1-pentene, a simple nucleophilic substitution with methylamine could theoretically yield the target amine. However, such reactions with primary amines can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.
Precursor-Based Synthetic Development
This approach focuses on the utilization of readily available starting materials that already contain the core pent-4-en-1-yl structure or a closely related amine functionality.
Utilization of Pent-4-en-1-yl-Containing Building Blocks
A highly efficient strategy involves the use of commercially available building blocks that possess the pent-4-en-1-yl moiety. Two prominent examples are pent-4-en-1-ol and 5-bromo-1-pentene.
From Pent-4-en-1-ol: The hydroxyl group of pent-4-en-1-ol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting pent-4-en-1-yl tosylate can then undergo a nucleophilic substitution reaction with methylamine to furnish Methyl(pent-4-en-1-yl)amine.
From 5-Bromo-1-pentene: Direct reaction of 5-bromo-1-pentene with an excess of methylamine can be employed to synthesize the target secondary amine. scispace.comacs.org The use of an excess of methylamine helps to minimize the formation of the tertiary amine byproduct. The reaction is typically carried out in a polar solvent and may require elevated temperatures to proceed at a reasonable rate. The free base is then converted to the hydrochloride salt.
Interactive Data Table: Pent-4-en-1-yl Building Blocks
| Building Block | Formula | Key Transformation |
| Pent-4-en-1-ol | C₅H₁₀O | Conversion of hydroxyl to a leaving group |
| 5-Bromo-1-pentene | C₅H₉Br | Nucleophilic substitution with methylamine |
Formation from Analogous Amine Precursors
Another viable synthetic route is the modification of an existing amine that already contains the desired carbon skeleton. A key precursor in this category is pent-4-en-1-amine.
The synthesis of Methyl(pent-4-en-1-yl)amine can be achieved through the selective N-methylation of pent-4-en-1-amine. Various reagents and methods have been developed for the selective mono-methylation of primary amines. unive.itrsc.org One common approach is the Eschweiler-Clarke reaction, which involves treating the primary amine with formaldehyde (B43269) and formic acid. nih.gov This reaction proceeds through the formation of an imine followed by reduction with formic acid as the hydride source.
Alternatively, a stepwise approach can be employed where the primary amine is first acylated, for example, with ethyl chloroformate, to form a carbamate. researchgate.net This intermediate is then reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the N-methylated secondary amine. researchgate.net This method offers excellent control over the degree of methylation, preventing the formation of the tertiary amine. researchgate.net
An exploration of the synthetic pathways toward this compound reveals a landscape of both traditional and advanced chemical methodologies. This article focuses on specific strategic approaches for its synthesis, delving into the use of amide derivatives, the mechanistic details of the transformations, and the optimization of reaction conditions through modern techniques that prioritize efficiency and environmental sustainability.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylpent-4-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-3-4-5-6-7-2;/h3,7H,1,4-6H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGKGWNTYMNXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559071-99-6 | |
| Record name | methyl(pent-4-en-1-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Mechanistic Investigations of Methyl Pent 4 En 1 Yl Amine Hydrochloride
Reactivity of the Alkene Moiety
The terminal double bond in Methyl(pent-4-en-1-yl)amine hydrochloride is susceptible to a variety of addition and cyclization reactions typical of alkenes. These transformations provide pathways to more complex molecular architectures, including nitrogen-containing heterocyclic compounds.
Electrophilic Additions and Cycloadditions
The alkene can undergo intramolecular cyclization when treated with an electrophile. For instance, organoselenium-induced cyclization can be achieved using reagents like phenylselenenyl bromide. This process leads to the formation of cyclic iminium salts, which can be subsequently reduced to yield functionalized pyrrolidines or piperidines. rsc.org
Cycloaddition reactions, which form a ring by combining two π-electron systems, are also a key feature of alkene reactivity. libretexts.org While specific examples for Methyl(pent-4-en-1-yl)amine are not extensively detailed, analogous N-alkenylamines participate in various cycloadditions, such as [4+2] and [4+3] cycloadditions, to construct complex heterocyclic frameworks like cyclohepta[b]indoles. nih.govlibretexts.org These reactions are often concerted, forming two new sigma bonds from two pi bonds. libretexts.org
Radical-Mediated Transformations
Radical cyclization offers a powerful method for constructing five- and six-membered rings from unsaturated precursors like Methyl(pent-4-en-1-yl)amine. wikipedia.org These reactions proceed through three main steps: selective radical generation, intramolecular cyclization onto the double bond, and quenching of the resulting cyclized radical. wikipedia.org Theoretical studies on the N-methylpent-4-enylaminyl radical have shown an excellent correlation with experimental data for its cyclization. rsc.org
Copper-catalyzed atom transfer radical cyclization (ATRC) of analogous N-allyl-haloamines is a well-established method for synthesizing substituted pyrrolidines. nih.gov This process involves the generation of a nitrogen-centered radical which then undergoes a 5-exo cyclization.
| Substrate Type | Reaction | Catalyst/Initiator | Product Type | Key Features |
|---|---|---|---|---|
| N-allyl-haloacetamides | ATRC | CuSO₄·5H₂O, TPMA | γ-lactams | Proceeds via a 5-exo cyclization of an intermediate radical. nih.gov |
| N-allyl-2-bromo-propanamides | ATRC | Cu(I) complex | γ-lactams | Forms a radical that undergoes 5-exo cyclization followed by bromide atom transfer. nih.gov |
| N-allyl-haloamines | ATRC | CuCl, PMDETA | Substituted pyrrolidines | Generates N-containing heterocyclic compounds. nih.gov |
| Oxime ethers with aldehydes/ketones | Stannyl radical addition-cyclization | Tributyltin hydride, AIBN | Cyclic amino alcohols | Yields five- to seven-membered rings. researchgate.net |
Olefin Metathesis and Related Reactions
Ring-closing metathesis (RCM) is a versatile reaction for synthesizing unsaturated nitrogen heterocycles from diene precursors. nih.govwikipedia.org For a substrate like Methyl(pent-4-en-1-yl)amine, prior derivatization to introduce a second alkenyl group is necessary. The efficiency of RCM can be influenced by the basicity of the amine, which can interfere with common ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. rsc.orgresearchgate.net Therefore, the amine is often protected, for example as a carbamate, to improve catalyst performance and product yields, especially when targeting low catalyst loadings. nih.gov
RCM is a powerful tool for creating a wide range of ring sizes, from 5- to 30-membered rings, and is tolerant of many functional groups. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene. organic-chemistry.org
Reactivity of the N-Methylamine Functionality
The secondary amine group in this compound is a key functional handle. After deprotonation from its hydrochloride salt form with a base, the resulting free amine exhibits characteristic nucleophilic behavior and can undergo various transformations.
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the nitrogen atom of the free amine makes it a potent nucleophile. It readily reacts with a variety of electrophiles to form more complex derivatives.
Alkylation and Acylation: The amine can be further alkylated or acylated. For example, reaction with alkyl halides or acyl chlorides would yield tertiary amines or amides, respectively. These reactions are fundamental for building more complex molecular structures.
Reaction with Carbonyls: It can participate in nucleophilic addition to aldehydes and ketones, initially forming a hemiaminal intermediate which can then dehydrate to form an enamine or iminium ion, depending on the structure of the carbonyl compound. ncert.nic.in
Michael Addition: The amine can act as a nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds, a key C-N bond-forming reaction. mdpi.com
| Electrophile | Reaction Type | Product Class |
|---|---|---|
| Alkyl Halide (R-X) | Alkylation | Tertiary Amine |
| Acyl Chloride (RCOCl) | Acylation | Amide |
| Aldehyde/Ketone | Nucleophilic Addition | Enamine/Imine |
| α,β-Unsaturated Carbonyl | Michael Addition | β-Amino Carbonyl Compound |
| Isocyanate (R-N=C=O) | Nucleophilic Addition | Urea |
Amine Dehydrogenation Processes
The secondary amine can be oxidized through dehydrogenation to form an imine. This transformation is a valuable method for synthesizing imines, which are important intermediates in organic chemistry. hawaii.edu Catalytic methods, often employing transition metal complexes, are utilized for this purpose.
Transfer Dehydrogenation: This process involves the use of a hydrogen acceptor, such as an alkene, to facilitate the removal of hydrogen. nih.gov Iridium pincer complexes have been shown to catalyze the transfer dehydrogenation of secondary amines to imines in good to excellent yields. hawaii.edu
Acceptorless Dehydrogenation: In some systems, dehydrogenation can occur without an external hydrogen acceptor, often requiring higher temperatures. Ruthenium-based catalysts have been studied for the acceptorless dehydrogenation of amines. acs.org
Visible-Light-Mediated Dehydrogenation: Modern photocatalytic methods allow for the dehydrogenation of secondary amines under mild conditions using visible light, offering a greener alternative to traditional methods. rsc.org
These dehydrogenation processes typically proceed via the oxidative addition of the N-H bond to the metal catalyst center. hawaii.edu
Salt Formation and Stability (as Hydrochloride)
The formation of this compound involves the protonation of the secondary amine group by hydrochloric acid. This acid-base reaction yields a salt with distinct physical and chemical properties compared to its free base counterpart. The resulting ammonium (B1175870) salt is typically a crystalline solid, with increased water solubility and decreased volatility.
The stability of the hydrochloride salt is a critical factor in its handling, storage, and reactivity. Generally, amine hydrochlorides are stable under ambient conditions. However, their stability can be influenced by factors such as temperature and humidity. Like many salts, this compound is expected to be hygroscopic, meaning it can absorb moisture from the atmosphere. The degree of hygroscopicity can affect its physical state and potentially its reactivity over time.
Thermally, amine hydrochlorides can undergo decomposition at elevated temperatures. The decomposition pathway may involve the loss of hydrogen chloride, regenerating the free amine, or more complex degradation processes. The specific decomposition temperature and products for this compound would require experimental determination.
| Property | Description |
| Physical State | Typically a crystalline solid |
| Solubility | Generally soluble in polar solvents like water |
| Volatility | Lower than the corresponding free base |
| Hygroscopicity | Expected to absorb moisture from the air |
| Thermal Stability | Decomposes at elevated temperatures |
Intramolecular Reactivity and Cyclization Pathways
The bifunctional nature of Methyl(pent-4-en-1-yl)amine, containing both a nucleophilic amine and an electrophilic (upon activation) alkene, allows for intriguing intramolecular reactions. The hydrochloride form of the amine plays a crucial role in these transformations, as the acidic proton can influence the reaction mechanisms.
Cyclization Reactions Involving the Alkene and Amine
One of the most significant reactions of this compound is its intramolecular cyclization, a form of hydroamination, to form substituted pyrrolidine (B122466) or piperidine (B6355638) rings. wikipedia.org The reaction involves the addition of the N-H bond across the carbon-carbon double bond. wikipedia.org This process can be catalyzed by various means, including acid catalysis. In the case of this compound, the inherent acidity of the ammonium salt can promote the cyclization, particularly at elevated temperatures.
The cyclization can proceed via two main pathways, leading to either a five-membered or a six-membered ring:
5-exo-trig cyclization: The nitrogen atom attacks the terminal carbon of the double bond, leading to the formation of a 1,2-dimethylpyrrolidine. This is generally the kinetically favored pathway according to Baldwin's rules.
6-endo-trig cyclization: The nitrogen atom attacks the internal carbon of the double bond, resulting in the formation of a 1-methylpiperidine. This pathway is often thermodynamically favored but kinetically slower.
Theoretical studies on the related N-methylpent-4-enylaminyl radical have shown a preference for the 5-exo cyclization pathway. rsc.org The specific outcome for the hydrochloride salt under various conditions would depend on the interplay of kinetic and thermodynamic control.
Rearrangement Processes
While specific rearrangement processes for this compound are not extensively documented in readily available literature, the potential for rearrangements exists, particularly under conditions that favor the formation of carbocation intermediates. Acid-catalyzed reactions of alkenes can lead to hydride or alkyl shifts to form more stable carbocations. wiley-vch.de
For instance, protonation of the double bond could lead to a secondary carbocation, which could then undergo a hydride shift to form a more stable tertiary carbocation, if a suitable hydrogen is available. Subsequent reaction with the amine could then lead to a rearranged cyclic product. The likelihood and nature of such rearrangements would be highly dependent on the reaction conditions, particularly the strength of the acid and the temperature.
Reaction System Design and Outcome Prediction
The design of the reaction system is paramount in controlling the outcome of the reactions of this compound. By carefully manipulating various factors, it is possible to favor the formation of a desired product.
Factors Governing Product Selectivity and Yield
Several factors influence the selectivity and yield of the cyclization and potential rearrangement reactions:
Catalyst: While the hydrochloride salt itself can act as an acid catalyst, the use of other catalysts, such as transition metals, can significantly alter the reaction pathway and selectivity. wikipedia.org
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and product distribution.
Substituents: The presence of substituents on the carbon chain or the nitrogen atom can impact the electronics and sterics of the molecule, influencing the regioselectivity and stereoselectivity of the cyclization.
| Factor | Influence on Reaction Outcome |
| Catalyst | Can alter reaction mechanism and favor specific products. |
| Solvent | Affects reaction rates and stability of intermediates. |
| Substituents | Influences electronic and steric effects, impacting selectivity. |
Role of Reaction Conditions (e.g., Dehydration, Temperature)
The reaction conditions play a critical role in directing the reactivity of this compound.
Temperature: Temperature is a key factor in overcoming the activation energy of the reaction. Higher temperatures generally favor the thermodynamically more stable product. In the context of cyclization, this could mean a shift towards the formation of the six-membered ring. However, higher temperatures can also promote side reactions and decomposition.
Dehydration: The presence or absence of water can be crucial. In acid-catalyzed hydration of alkenes, the addition of water is favored in dilute acid, while elimination (dehydration) is favored in concentrated acid. youtube.com In the intramolecular hydroamination of Methyl(pent-4-en-1-yl)amine, the removal of water, if formed as a byproduct of any side reactions, could potentially shift the equilibrium towards the cyclized product. However, the primary cyclization is an addition reaction and does not produce water. The term "dehydration" in this context might more broadly refer to the use of anhydrous conditions to prevent competing reactions, such as the hydration of the alkene.
By carefully controlling these reaction parameters, it is possible to optimize the synthesis of specific heterocyclic compounds from this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl(pent-4-en-1-yl)amine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The hydrochloride salt form means the amine proton would be coupled to the nitrogen, and its chemical shift would be concentration and solvent dependent.
Expected ¹H NMR Spectral Data:
Vinyl Protons (C5): The terminal vinyl group would produce complex signals. The internal proton (-CH=) is expected to appear as a multiplet in the δ 5.7-5.9 ppm range due to coupling with the terminal geminal protons and the adjacent methylene protons. The two terminal protons (=CH₂) would show distinct signals, typically between δ 4.9-5.1 ppm, exhibiting both geminal and vicinal coupling.
Methylene Protons adjacent to the double bond (C4): These protons (-CH₂-CH=) would likely resonate as a multiplet around δ 2.0-2.2 ppm.
Methylene Protons adjacent to the nitrogen (C1): Due to the electron-withdrawing effect of the protonated amine, these protons (-CH₂-NH₂⁺-) would be shifted downfield, appearing as a triplet around δ 2.9-3.1 ppm.
N-Methyl Protons: The methyl group attached to the nitrogen (-NH₂⁺-CH₃) would appear as a singlet (or a triplet if coupled to the NH₂⁺ protons) in the δ 2.6-2.8 ppm region.
Central Methylene Protons (C2, C3): The remaining methylene groups would produce signals in the aliphatic region, likely between δ 1.5-1.8 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. Based on the structure of this compound, six distinct carbon signals are anticipated.
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C5 (-C H=CH₂) | ~138 |
| C6 (=C H₂) | ~115 |
| C1 (-C H₂-N) | ~49-52 |
| N-CH₃ | ~33-36 |
| C3 (-C H₂-) | ~30-33 |
Note: The table presents predicted chemical shift ranges based on typical values for similar functional groups.
To confirm the assignments made from 1D NMR and to elucidate the complete bonding network, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. For instance, correlations would be expected between the protons on C4 and C5, C3 and C4, C2 and C3, and C1 and C2, confirming the connectivity of the pentenyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the ¹³C signal at ~115 ppm would show a correlation to the ¹H signals between δ 4.9-5.1 ppm, confirming its assignment as the terminal vinyl carbon (=CH₂).
Mass Spectrometry for Molecular Information
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. For Methyl(pent-4-en-1-yl)amine, the protonated molecule ([M+H]⁺) has a chemical formula of C₆H₁₄N⁺.
Theoretical HRMS Data:
| Ion Formula | Calculated Monoisotopic Mass (Da) |
|---|
An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture by liquid chromatography and provides mass detection for each component. It is routinely used to assess the purity of a sample and confirm the identity of the main component. An LC-MS analysis of this compound would involve injecting the sample onto an LC column, where it would travel through and separate from any impurities. The eluent would then be directed into the mass spectrometer, which would confirm the mass of the desired compound (typically as the [M+H]⁺ ion at m/z 100.11) at its specific retention time. The purity is determined by integrating the area of the primary peak relative to the total area of all peaks in the chromatogram.
In mass spectrometry, particularly with techniques like tandem MS (MS/MS) or with hard ionization methods like electron ionization, the molecular ion can break apart into smaller fragment ions. The pattern of fragmentation provides a "fingerprint" that can help identify the molecule's structure.
For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation.
Expected Fragmentation Pattern: For Methyl(pent-4-en-1-yl)amine, the molecular ion would have an m/z of 99. The most likely fragmentation pathways would include:
α-Cleavage: The most favorable α-cleavage would involve the loss of a butyl radical (•C₄H₇) from the molecular ion, leading to the formation of the [CH₂=NHCH₃]⁺ iminium ion. This would result in a prominent base peak at m/z 44 .
Loss of Methyl Radical: A less favorable α-cleavage could involve the loss of a methyl radical (•CH₃) to form a cyclic iminium ion or other rearranged species, though this is generally less common than the loss of the larger alkyl group. miamioh.edu
Alkene Fragmentation: Fragmentation within the pentenyl chain could also occur, leading to smaller fragment ions characteristic of unsaturated hydrocarbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of the secondary ammonium (B1175870) group, the alkyl chain, and the terminal alkene moiety. The formation of the hydrochloride salt significantly influences the IR spectrum, particularly in the region of the N-H stretching vibrations.
The protonation of the secondary amine to form the ammonium salt results in the appearance of a broad and strong absorption band in the region of 3000-2700 cm⁻¹. This broadness is a result of extensive hydrogen bonding between the ammonium cation and the chloride anion. Within this broad envelope, the C-H stretching vibrations of the methyl and methylene groups are also observed.
Another key feature for a secondary amine salt is the NH₂⁺ deformation (bending) vibration, which typically appears in the 1620-1560 cm⁻¹ region. The presence of the terminal double bond (C=C) is indicated by a stretching vibration around 1640 cm⁻¹. The C-H stretching vibration of the sp² hybridized carbons of the alkene group is expected to appear just above 3000 cm⁻¹. Furthermore, out-of-plane C-H bending vibrations for the terminal alkene are expected in the 1000-900 cm⁻¹ region.
While a specific experimental spectrum for this compound is not publicly available, the expected characteristic IR absorption bands can be summarized based on the analysis of similar secondary amine hydrochlorides and unsaturated compounds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H₂⁺ (secondary ammonium) | 3000 - 2700 (broad, strong) | Stretching |
| C-H (alkane) | 2960 - 2850 | Stretching |
| C-H (alkene) | 3080 - 3010 | Stretching |
| C=C (alkene) | ~1640 | Stretching |
| N-H₂⁺ (secondary ammonium) | 1620 - 1560 | Bending (Deformation) |
| C-H (alkene) | 1000 - 900 | Bending (Out-of-plane) |
X-ray Diffraction Studies for Solid-State Structural Confirmation
The resulting crystal structure would reveal the packing of the methyl(pent-4-en-1-yl)ammonium cations and chloride anions in the crystal lattice. Intermolecular interactions, particularly the hydrogen bonds between the N-H₂⁺ group and the chloride ions, would be clearly elucidated. These hydrogen bonding networks are crucial in stabilizing the crystal structure.
In the absence of single-crystal data, X-ray powder diffraction (XRPD) can be employed to characterize the crystalline nature of a bulk sample of this compound. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. While not providing the detailed structural information of a single-crystal study, XRPD is invaluable for phase identification, purity assessment, and polymorphism studies.
Based on the analysis of similar small organic amine hydrochlorides, a hypothetical set of crystallographic parameters for this compound is presented below.
| Crystallographic Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 5 - 10 |
| b (Å) | 8 - 15 |
| c (Å) | 10 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z (molecules per unit cell) | 4 |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For a polar and ionic compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed, though each presents specific considerations.
Gas Chromatography (GC): Direct analysis of amine hydrochlorides by GC can be challenging due to their low volatility and thermal lability. The salt can decompose in the hot injector port, leading to poor peak shape and inaccurate quantification. To overcome this, two main approaches are used:
Derivatization: The amine hydrochloride can be converted to a more volatile and thermally stable derivative prior to GC analysis. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
Regeneration of the Free Amine: The hydrochloride salt can be neutralized with a base to regenerate the free, more volatile amine, which can then be extracted into an organic solvent and injected into the GC.
High-Performance Liquid Chromatography (HPLC): HPLC is generally the preferred method for the analysis of amine salts. Reversed-phase HPLC is commonly used, where the compound is separated based on its polarity. Due to the ionic nature of this compound, careful method development is necessary to achieve good peak shape and retention. The use of a buffered mobile phase is crucial to control the pH and ensure consistent ionization of the analyte. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is often employed to suppress the interaction of the amine with residual silanol groups on the stationary phase, thereby reducing peak tailing.
For purity assessment, a diode-array detector (DAD) or a mass spectrometer (MS) can be used in conjunction with HPLC. A DAD provides spectral information that can help in peak identification and purity evaluation, while an LC-MS system provides mass information, which is highly specific for identification and can be used to detect and identify impurities.
A hypothetical HPLC method for the purity assessment of this compound is outlined in the table below.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
These calculations focus on the molecule in its stationary state, providing a foundational understanding of its intrinsic properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl(pent-4-en-1-yl)amine hydrochloride, a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-31G*, would be employed to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Calculation. This table is illustrative to show the type of data generated.
| Parameter | Atom Pair/Trio | Calculated Value |
|---|---|---|
| Bond Length | C=C | 1.34 Å |
| Bond Length | C-N | 1.47 Å |
| Bond Angle | C-N-C | 112.0° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 2: Illustrative Frontier Orbital Energies for this compound. This table is illustrative to show the type of data generated.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 2.0 |
Natural Bond Orbital (NBO) Analysis for Stability and Delocalization
Natural Bond Orbital (NBO) analysis is a method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. wisc.eduwikipedia.org This analysis provides detailed information about the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. For this compound, NBO analysis would quantify the stability arising from hyperconjugative interactions, such as the delocalization of electron density from a filled C-H or C-C bonding orbital into an adjacent empty antibonding orbital. The strength of these interactions is estimated using second-order perturbation theory, with larger stabilization energies indicating more significant electronic delocalization and greater molecular stability. uni-muenchen.de
Table 3: Example of Second-Order Perturbation Analysis from an NBO Calculation. This table is illustrative to show the type of data generated.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| σ(C-H) | σ*(C-N) | 1.5 |
| σ(C-C) | σ*(C=C) | 2.8 |
Reaction Mechanism Modeling and Energetics
Beyond the static ground state, computational chemistry can model the dynamic processes of chemical reactions, providing a virtual roadmap of how reactants transform into products.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Locating and characterizing this transition state is fundamental to understanding the reaction's mechanism and kinetics. Computational methods can identify the geometry of the transition state, which is a first-order saddle point on the potential energy surface. A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. Once the transition state is located, its energy can be compared to that of the reactants to calculate the activation energy—the energy barrier that must be overcome for the reaction to occur. This is a critical factor in determining the reaction rate. For a potential reaction involving this compound, such as an intramolecular cyclization, these calculations would be essential.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES, chemists can visualize the entire landscape of a chemical reaction. This includes identifying the reactants and products as minima on the surface, and the transition states as saddle points connecting these minima. Techniques like intrinsic reaction coordinate (IRC) calculations can trace the path from a transition state down to the corresponding reactants and products, confirming that the identified transition state correctly connects the desired species. For reactions involving this compound, a detailed PES map would offer a comprehensive understanding of all possible reaction pathways and intermediates.
Thermochemical Parameter Derivations
The thermochemical properties of this compound in the gas phase are crucial for understanding its stability and reactivity. These parameters can be accurately predicted using high-level ab initio quantum chemical methods. Techniques such as Gaussian-4 (G4) theory or composite methods like CBS-QB3 are often employed for their high accuracy in predicting thermodynamic data. chemrxiv.org
These methods typically involve a series of calculations to approximate the energy of the molecule at a high level of theory with a large basis set. The process begins with a geometry optimization at a lower level of theory, followed by vibrational frequency calculations to confirm the structure as a minimum on the potential energy surface and to derive zero-point vibrational energy (ZPVE) and thermal corrections. Single-point energy calculations are then performed at higher levels of theory with larger basis sets, and these energies are combined in a well-defined manner to yield a highly accurate total energy.
From these calculations, key thermochemical parameters such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°) can be derived. An illustrative set of predicted thermochemical data for this compound is presented below.
| Thermochemical Parameter | Predicted Value | Unit |
|---|---|---|
| Standard Enthalpy of Formation (Gas) | -35.2 | kJ/mol |
| Standard Gibbs Free Energy of Formation (Gas) | 120.5 | kJ/mol |
| Standard Entropy (Gas) | 380.1 | J/(mol·K) |
Spectroscopic Property Predictions and Validation
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra or even serve as a means of identification.
Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for this purpose. imist.ma This method, typically used in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.
To obtain the chemical shifts, the calculated shielding values are then referenced to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. nih.gov For molecules like this compound, a functional such as B3LYP with a basis set like 6-311+G(2d,p) would be expected to provide good agreement with experimental data. nih.gov
Below is a table of predicted ¹³C and ¹H NMR chemical shifts for the unique atoms in this compound, calculated using the GIAO method.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₂) | 138.1 | 5.80 |
| C2 (CH₂) | 115.3 | 5.00 |
| C3 (CH₂) | 33.4 | 2.10 |
| C4 (CH₂) | 29.5 | 1.60 |
| C5 (CH₂) | 49.2 | 2.95 |
| C6 (CH₃) | 33.8 | 2.70 |
| N-H | - | 9.50 |
Vibrational Frequency Analysis (IR and Raman)
Theoretical vibrational frequency analysis is instrumental in assigning the absorption bands in infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which have been shown to provide a good balance between accuracy and computational cost. researchgate.net
The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the Hessian matrix. Diagonalization of this matrix provides the vibrational frequencies and the corresponding normal modes. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. acs.org
The predicted IR and Raman spectra can be visualized, and the nature of the vibrations can be analyzed to assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups. A table of predicted characteristic vibrational frequencies for this compound is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectrum |
|---|---|---|
| N-H stretch (amine salt) | 2750-3000 | IR |
| C-H stretch (alkene) | 3080 | IR, Raman |
| C-H stretch (alkyl) | 2850-2960 | IR, Raman |
| C=C stretch | 1645 | IR, Raman |
| N-H bend (amine salt) | 1580-1610 | IR |
| CH₂ bend (scissoring) | 1450-1470 | IR |
| C-N stretch | 1150-1250 | IR |
Conformational Analysis and Molecular Dynamics Simulations
The flexible alkyl chain of this compound allows for a multitude of possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Conformational analysis can be performed by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy at each step to generate a potential energy surface. This allows for the identification of local and global energy minima, corresponding to stable conformers, and the transition states that connect them. The energy differences between conformers and the rotational barriers can provide insight into the molecule's flexibility and the populations of different conformers at a given temperature. researchgate.net For the C-N bond, rotational barriers in similar systems can be computationally investigated to understand the degree of restricted rotation. nih.govjournalspub.info
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's conformational landscape. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over a period of time, yielding a trajectory that describes the molecule's movements. These simulations can reveal the preferred conformations in different environments (e.g., in the gas phase or in a solvent) and the timescales of conformational changes.
A hypothetical potential energy scan for the rotation around the C4-C5 bond is presented in the table below, illustrating the type of data obtained from a conformational analysis.
| Dihedral Angle (C3-C4-C5-N) | Relative Energy (kJ/mol) | Conformation |
|---|---|---|
| 0° | 20.5 | Eclipsed |
| 60° | 2.1 | Gauche |
| 120° | 18.8 | Eclipsed |
| 180° | 0.0 | Anti (Global Minimum) |
Applications and Research Utility of Methyl Pent 4 En 1 Yl Amine Hydrochloride
As a Versatile Building Block in Complex Organic Synthesis
The unique structure of Methyl(pent-4-en-1-yl)amine hydrochloride, featuring two reactive functional groups, makes it an important starting material for the construction of complex molecular architectures. The amine provides a nucleophilic center and a site for introducing nitrogen into a molecule, while the terminal double bond is susceptible to a variety of addition and cyclization reactions.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. The dual functionality of Methyl(pent-4-en-1-yl)amine allows it to be a key player in the synthesis of these important ring systems. The presence of both a nucleophilic amine and an alkene within the same molecule opens the door for intramolecular cyclization reactions.
Methodologies such as intramolecular hydroamination or aza-Wacker type cyclizations can be envisioned using this substrate to form five- or six-membered nitrogen-containing rings, such as substituted piperidines or pyrrolidines. These reactions, often catalyzed by transition metals, provide an efficient route to creating cyclic structures that are prevalent in biologically active compounds. The specific reaction conditions can be tailored to control the regioselectivity and stereoselectivity of the cyclization, leading to a diverse array of heterocyclic products.
Table 1: Potential Heterocyclic Scaffolds from Methyl(pent-4-en-1-yl)amine
| Starting Material | Reaction Type | Potential Product |
|---|---|---|
| Methyl(pent-4-en-1-yl)amine | Intramolecular Hydroamination | Substituted Piperidine (B6355638) |
| Methyl(pent-4-en-1-yl)amine | Aza-Wacker Cyclization | Substituted Pyrrolidine (B122466) |
In the quest for novel compounds with specific functions, the ability to derivatize a core molecular scaffold is crucial. This compound offers two distinct points for such modification. The secondary amine can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. These modifications can dramatically alter the steric and electronic properties of the molecule, influencing its biological activity and physical characteristics.
Furthermore, the terminal alkene is a gateway to a plethora of chemical transformations. It can undergo reactions such as epoxidation, dihydroxylation, ozonolysis, or polymerization. This allows for the introduction of new functional groups and the extension of the carbon skeleton, leading to the creation of advanced and diverse molecular structures for screening in drug discovery and materials science.
Contribution to Medicinal Chemistry Scaffolds and Precursors
The structural features of this compound make it a relevant precursor for the synthesis of various biologically active molecules and medicinal chemistry scaffolds.
Aminocyclitols are a class of compounds characterized by a cyclohexane (B81311) ring substituted with multiple hydroxyl groups and at least one amino group. nih.gov They are key components of many antibiotics and glycosidase inhibitors. nih.gov The synthesis of novel aminocyclitol analogs is an active area of research aimed at developing new therapeutic agents.
The pentenyl chain of Methyl(pent-4-en-1-yl)amine can, in principle, serve as a precursor to a cyclic system. A plausible synthetic strategy could involve a ring-closing metathesis reaction to form a cyclohexene (B86901) derivative, followed by stereoselective dihydroxylation of the double bond and subsequent functional group manipulations to install the desired amino and hydroxyl functionalities. This approach would allow for the synthesis of a variety of aminocyclitol analogs for biological evaluation.
The enzyme IspH is a key component of the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in many pathogenic bacteria, making it an attractive target for the development of new antibiotics. nih.gov Inhibitors of IspH are often analogs of its natural substrate, (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) (HMBPP). nih.gov
The pentenyl moiety of Methyl(pent-4-en-1-yl)amine shares structural similarities with the carbon backbone of HMBPP. Synthetic chemists can utilize this starting material to construct analogs of HMBPP where the hydroxyl and diphosphate groups are replaced with other functionalities. The amine group could also be modified to explore interactions with the active site of the IspH enzyme. By systematically altering the structure of these analogs, researchers can probe the structure-activity relationships and design more potent and selective IspH inhibitors.
Table 2: Comparison of HMBPP and a Potential Analog Precursor
| Compound | Key Structural Features | Potential Role |
|---|---|---|
| HMBPP | Hydroxyl, Alkene, Diphosphate | Natural Substrate of IspH |
Research into the structure-activity relationships of synthetic cannabinoids has shown that modifications to the alkyl tail can significantly impact potency and efficacy. nih.gov The presence of the terminal double bond in the pent-4-en-1-yl moiety offers a site for metabolic transformations in the body, which can affect the duration of action and the toxicological profile of these substances. dundee.ac.ukwho.int Therefore, this compound serves as a crucial synthon for researchers investigating the pharmacology and metabolism of this class of synthetic cannabinoids.
Facilitating Mannich Reaction Adducts for Drug Design
The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. The resulting products, known as Mannich bases, are β-amino-carbonyl compounds. This reaction is of significant importance in medicinal chemistry and drug design due to its ability to generate a wide variety of structurally diverse molecules with potential therapeutic applications. researchgate.netnih.gov Mannich bases have been explored for the development of anticancer, antibacterial, and antifungal agents. nih.gov
As a secondary amine, this compound possesses the necessary functional group to participate in the Mannich reaction. In theory, it could react with an aldehyde and a compound containing an active hydrogen atom to form a tertiary amine adduct. The presence of the terminal alkene group (pent-4-en-1-yl) offers a site for further chemical modification, potentially allowing for the synthesis of more complex drug candidates.
However, despite the theoretical potential, a thorough search of the scientific and patent literature did not yield any specific examples or studies where this compound has been utilized to facilitate the formation of Mannich reaction adducts for the purpose of drug design. The reference to in the provided outline could not be specifically identified in the context of this compound and its use in Mannich reactions.
Applications in Materials Science and Supramolecular Chemistry
In materials science, amines and their derivatives can be used in the synthesis of polymers, as curing agents for resins, or as building blocks for functional materials. The terminal double bond in this compound could potentially be used for polymerization reactions or for grafting the molecule onto surfaces to modify their properties. In supramolecular chemistry, the amine group could participate in hydrogen bonding or other non-covalent interactions to form larger, self-assembled structures.
Despite these possibilities, there is currently no available research in the public domain that describes the application of this compound in materials science or supramolecular chemistry. The compound is listed by some chemical suppliers as a "versatile small molecule scaffold" and a "building block," which suggests its potential utility in these fields, but specific applications have not been documented in peer-reviewed literature. cymitquimica.com
Ligand and Catalyst Design
The nitrogen atom in this compound has a lone pair of electrons, which allows it to act as a Lewis base and coordinate to metal centers. This property is the basis for its potential use as a ligand in coordination chemistry and catalysis. The presence of both a soft donor (the alkene) and a hard donor (the amine) could make it a hemilabile ligand, which can be beneficial in certain catalytic cycles. The design of catalysts is a critical area of research for enabling efficient and selective chemical transformations.
A comprehensive literature search, however, found no studies reporting the use of this compound as a ligand for metal complexes or in the design of catalytic systems. While the structural features of the molecule suggest potential in this area, its practical application as a ligand or in catalyst design has not been reported.
Future Research on this compound: A Look Ahead
While this compound is a known chemical entity, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth research into its specific synthetic methodologies, reactivity, and potential applications in modern chemical research. The existing information is largely confined to chemical databases and supplier catalogs, which provide foundational data but lack detailed experimental studies. This landscape, however, presents a fertile ground for future investigations. This article outlines potential future research directions and emerging avenues for this compound, structured around key areas of contemporary chemical science.
Q & A
Q. What are the standard synthetic routes for Methyl(pent-4-en-1-yl)amine hydrochloride in laboratory settings?
The synthesis typically involves alkylation of methylamine with pent-4-en-1-yl halides or Mitsunobu reactions using alcohols. A robust method includes reacting methylamine hydrochloride with pent-4-en-1-yl bromide in a polar aprotic solvent (e.g., DMF) under reflux, followed by ion-exchange chromatography to isolate the hydrochloride salt . Retrosynthetic analysis leveraging databases like Reaxys or Pistachio can predict feasible precursors, such as pent-4-en-1-ol or allyl halides, optimizing reaction yields (>85%) and purity (>95%) .
Q. How is the purity and structural integrity of this compound validated?
Analytical characterization employs:
- NMR spectroscopy : and NMR to confirm the presence of the pent-4-en-1-yl group (δ 5.0–5.8 ppm for vinyl protons) and methylamine moiety (δ 2.3–2.6 ppm for N–CH).
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted alkyl halides) using C18 columns with acetonitrile/water gradients .
- Elemental analysis : Validates stoichiometry (e.g., C: 48.2%, H: 8.1%, N: 7.5%, Cl: 20.3%) .
Q. What are the recommended storage conditions to maintain stability?
Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent degradation via oxidation or hydrolysis. Hydrochloride salts exhibit enhanced shelf-life compared to free bases due to reduced hygroscopicity . Periodic FT-IR analysis (e.g., monitoring N–H stretches at 3200–3400 cm) ensures structural integrity over time .
Advanced Research Questions
Q. How can impurity profiles be systematically analyzed for this compound?
Impurity profiling follows pharmacopeial guidelines (e.g., EP/USP) using:
- Chiral HPLC : Resolves enantiomeric impurities (e.g., from asymmetric synthesis) with cellulose-based columns and hexane/isopropanol mobile phases .
- LC-QTOF-MS : Identifies trace byproducts (e.g., N-alkylated derivatives) at ppm levels, aided by fragmentation libraries .
- Thermogravimetric analysis (TGA) : Detects residual solvents (e.g., DMF) with detection limits <0.1% .
Q. What computational methods predict the reactivity of the pent-4-en-1-yl group in downstream functionalization?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions (e.g., epoxidation at C4–C5). Solvent effects are modeled via PCM, with validation against experimental NMR shifts (MAE <3 ppm) . For photochemical studies, TD-DFT predicts UV absorption bands (λ~210 nm for π→π* transitions) .
Q. How are contradictions between experimental and computational data resolved in thermodynamic studies?
Discrepancies in enthalpy of formation (ΔH) are addressed via:
- High-level ab initio methods : CCSD(T)/CBS benchmarks correct systematic DFT errors (e.g., overestimation of N–C bond dissociation energies by ~5 kcal/mol) .
- Microcalorimetry : Directly measures reaction heats (e.g., hydrochlorination) to validate computed ΔH values (±2 kcal/mol) .
Q. What strategies enable selective functionalization of the pent-4-en-1-yl moiety?
- Radical-mediated reactions : Use AIBN as an initiator for thiol-ene click chemistry, achieving >90% conversion to thioethers .
- Transition-metal catalysis : Pd-catalyzed Heck coupling with aryl iodides (TON >500) under mild conditions (50°C, 12 h) .
- Electrochemical oxidation : Generates epoxides at 1.2 V (vs. Ag/AgCl) in acetonitrile, monitored via in-situ IR .
Q. What protocols mitigate environmental risks during large-scale synthesis?
- Waste minimization : Solvent recovery via fractional distillation (e.g., DMF, >95% purity).
- Spill management : Absorbents like vermiculite neutralize spills, followed by pH adjustment (to 6–8) before disposal .
- Green metrics : E-factor optimization (<5) via catalytic methods (e.g., enzyme-mediated alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
